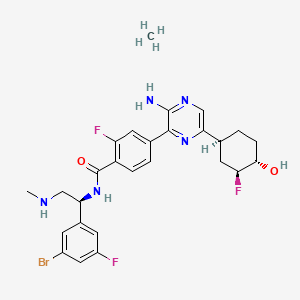

Rineterkib (hydrochloride)

Description

Contextualizing the Mitogen-Activated Protein Kinase (MAPK) Pathway in Oncogenesis

The Mitogen-Activated Protein Kinase (MAPK) pathway is a fundamental signaling cascade that relays signals from the cell surface to the nucleus, governing a wide array of cellular processes including proliferation, survival, and differentiation. patsnap.comnih.govcancercommons.org This pathway is typically initiated when extracellular stimuli, such as growth factors, bind to receptor tyrosine kinases (RTKs) on the cell membrane. nih.govaacrjournals.org This event triggers a sequential phosphorylation and activation of several key intracellular proteins. patsnap.com The canonical MAPK cascade involves a tiered series of kinases: first the RAS proteins, which then activate the RAF kinases, followed by the activation of MEK1/2, and culminating in the activation of the Extracellular Signal-Regulated Kinases, ERK1 and ERK2. cancercommons.orgaacrjournals.org

In the context of oncology, the MAPK pathway is one of the most frequently dysregulated signaling networks. nih.govuoc.edu Genetic mutations in key components of this pathway, particularly in the RAS and BRAF genes, are found in a large percentage of human cancers. nih.govaacrjournals.org These mutations can cause the pathway to become constitutively active, meaning it is perpetually "on," leading to uncontrolled cell division and resistance to cell death—hallmarks of cancer. cancercommons.orgaacrjournals.org This aberrant signaling drives tumor growth and progression, making the MAPK pathway a critical and well-established target for anticancer therapies. nih.govresearchgate.net

| Component | Function | Role in Oncogenesis |

|---|---|---|

| RAS | GTPase protein that is activated by receptor tyrosine kinases (RTKs) and initiates the kinase cascade. | Activating mutations lead to constant signaling, found in ~30% of human cancers. aacrjournals.orgresearchgate.net |

| RAF (e.g., BRAF) | Serine/threonine kinase that is activated by RAS and phosphorylates MEK1/2. | Activating mutations (e.g., BRAF V600E) are common in melanoma, colorectal cancer, and others, leading to pathway hyperactivation. aacrjournals.org |

| MEK1/2 | Dual-specificity kinase that phosphorylates and activates ERK1/2. | Serves as a central hub; inhibitors are used clinically but resistance can occur. aacrjournals.org |

| ERK1/2 | The terminal kinase in the cascade; phosphorylates numerous cytoplasmic and nuclear substrates to regulate gene expression. | Its activation is the final output of the pathway, driving cell proliferation and survival. cancercommons.orgaacrjournals.org |

The Emergence of Rineterkib (hydrochloride) as an Extracellular Signal-Regulated Kinase (ERK) Inhibitor in Preclinical Investigations

Rineterkib (hydrochloride) has emerged as a therapeutic candidate specifically designed to inhibit ERK1 and ERK2, the final kinases in the MAPK signaling cascade. immunomart.commedchemexpress.com The rationale for targeting this downstream node is significant; by inhibiting ERK, it is possible to block the pathway's output even when resistance to upstream inhibitors (like those targeting BRAF or MEK) has developed. patsnap.comaacrjournals.org Reactivation of ERK signaling is a common mechanism of acquired resistance to other MAPK-pathway-targeted therapies. aacrjournals.orgaacrjournals.org

Preclinical investigations have shown that Rineterkib demonstrates activity in multiple cancer cell lines and xenograft models where the MAPK pathway is activated. medkoo.comhodoodo.commedkoo.com Its mechanism involves preventing the activation of ERK-mediated signal transduction, which in turn leads to the inhibition of ERK-dependent tumor cell proliferation and survival. medkoo.comcancer.gov Research has particularly highlighted its potential in cancers characterized by specific activating mutations that drive the MAPK pathway. immunomart.commedchemexpress.com These preclinical findings have supported its advancement into clinical evaluation to determine its properties in human subjects. researchgate.netguidetopharmacology.org

| Cancer Type | Driving Mutation | Preclinical Finding |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | KRAS-mutant | Rineterkib is noted for its activity in preclinical models of KRAS-mutant NSCLC. immunomart.commedchemexpress.com |

| Non-Small Cell Lung Cancer (NSCLC) | BRAF-mutant | The compound has shown activity related to the treatment of BRAF-mutant NSCLC. immunomart.commedchemexpress.com |

| Pancreatic Cancer | KRAS-mutant | Activity has been observed in preclinical settings for KRAS-mutant pancreatic cancer. immunomart.commedchemexpress.com |

| Colorectal Cancer (CRC) | KRAS-mutant | Rineterkib has demonstrated relevance for treating KRAS-mutant CRC in research models. immunomart.commedchemexpress.com |

| Ovarian Cancer | KRAS-mutant | The compound's activity is associated with the treatment of KRAS-mutant ovarian cancer. immunomart.commedchemexpress.com |

| Melanoma | BRAF-mutant | Rineterkib has been investigated in preclinical models of melanoma with MAPK pathway alterations. nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H31BrF3N5O2 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane |

InChI |

InChI=1S/C26H27BrF3N5O2.CH4/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H4/t13-,20-,21+,23-;/m0./s1 |

InChI Key |

ACRCYSSHPZOTNP-XKNHYIDFSA-N |

Isomeric SMILES |

C.CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F |

Canonical SMILES |

C.CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F |

Origin of Product |

United States |

Synthesis and Advanced Structural Analysis of Rineterkib Hydrochloride

Chemical Synthesis Pathways and Methodological Advancements for Rineterkib (hydrochloride)

The synthesis of Rineterkib is a multi-step process that involves the careful construction of its complex molecular architecture. A key patent, WO2015066188A1, outlines a detailed synthetic route for a series of aminoheteroaryl benzamides, including Rineterkib, which is specifically described in Example 184. google.com The synthesis can be conceptually divided into the preparation of key building blocks followed by their coupling to assemble the final molecule.

The core of Rineterkib consists of a substituted aminopyrazine ring linked to a fluorobenzamide moiety. The synthesis commences with the construction of the substituted pyrazine (B50134) ring, which is then coupled to the benzamide (B126) fragment. The final step typically involves the introduction of the side chain containing the chiral amine.

A crucial intermediate in the synthesis is 4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)pyrazin-2-yl)-2-fluorobenzoic acid. This intermediate is then coupled with (S)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dimethylformamide (DMF). google.com

The resulting amide undergoes further modification to introduce the methylamino group. This is typically achieved through a two-step process involving the conversion of the terminal hydroxyl group to a leaving group, followed by nucleophilic substitution with methylamine. The synthesis described in the patent literature provides a specific and reproducible method for obtaining Rineterkib. google.com

Stereochemical Determination and Chiral Synthesis Approaches for Rineterkib (hydrochloride)

Rineterkib is a chiral molecule with multiple stereocenters, and its biological activity is highly dependent on its specific stereoisomeric form. The IUPAC name, 4-{3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl}-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide, explicitly defines the absolute configuration at each chiral center.

The stereochemistry of the substituted cyclohexyl ring is (1S,3S,4S), and the chiral center in the ethylamino side chain is (S). The precise control of this stereochemistry during synthesis is paramount to ensure the desired pharmacological activity and to avoid potential off-target effects from other stereoisomers.

Chiral synthesis approaches are therefore essential for the preparation of enantiomerically pure Rineterkib. This can be achieved through several strategies:

Use of Chiral Starting Materials: The synthesis can employ starting materials that already possess the desired stereochemistry. For instance, the synthesis of the (1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl side chain can start from a chiral amino alcohol precursor.

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be used to induce stereoselectivity in key bond-forming reactions. This approach allows for the creation of the desired stereocenters from achiral or prochiral precursors.

Chiral Resolution: In some cases, a racemic mixture of an intermediate or the final product can be synthesized and then the desired enantiomer separated using techniques such as chiral chromatography or diastereomeric salt formation.

The synthesis outlined in the patent literature for Rineterkib (Example 184) utilizes chiral starting materials to establish the correct stereochemistry. google.com For example, the use of (S)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol ensures the correct configuration at the benzylic position of the side chain. The absolute stereochemistry of a closely related analogue was confirmed by X-ray co-crystallography with the ERK2 protein, which provides a definitive structural basis for the stereochemical assignment. google.com

Design and Synthesis of Rineterkib (hydrochloride) Analogues for Structure-Activity Relationship Investigations

The discovery and optimization of Rineterkib involved the design and synthesis of numerous analogues to establish a comprehensive structure-activity relationship (SAR). SAR studies are fundamental in medicinal chemistry to understand how different structural modifications of a lead compound affect its biological activity, selectivity, and pharmacokinetic properties.

The general structure of Rineterkib can be divided into three main components, each of which can be systematically modified to probe the SAR:

The Benzamide Core: Modifications to the benzamide ring, such as the position and nature of the fluorine substituent, can influence the compound's binding affinity and selectivity.

The Aminopyrazine-Cyclohexyl Moiety: The aminopyrazine linker and the substituted cyclohexyl group play a critical role in interacting with the kinase. Analogues with different substituents on the cyclohexyl ring, or even replacement of the cyclohexyl ring with other cyclic or acyclic moieties, would be synthesized to explore the optimal interactions in this region of the binding pocket.

The Chiral Side Chain: The (S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl side chain is crucial for potency. SAR studies would involve modifying the phenyl ring substituents, altering the length of the alkyl chain, and exploring different amine substitutions to fine-tune the compound's properties.

Mechanistic Dissection of Rineterkib Hydrochloride Action at the Molecular and Cellular Levels

Inhibition of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Signaling by Rineterkib (hydrochloride)

Rineterkib is a potent inhibitor of ERK1 (mitogen-activated protein kinase 3) and ERK2 (mitogen-activated protein kinase 1). springer.com These kinases are the terminal effectors of the canonical RAS-RAF-MEK-ERK signaling cascade. doi.org By inhibiting ERK1/2, Rineterkib blocks the phosphorylation of a wide array of cytoplasmic and nuclear substrates, thereby preventing the activation of ERK-mediated signal transduction pathways that drive cell proliferation and survival. medkoo.comdoi.org

Rineterkib directly binds to and inhibits the kinase activity of ERK1 and ERK2. medkoo.com However, the specific molecular details of its binding mode, including the precise amino acid residues it interacts with within the ATP-binding pocket or potential allosteric sites, have not been extensively detailed in publicly available scientific literature.

For context, other selective ERK1/2 inhibitors have been shown to bind in unique ways. For example, the crystal structure of the inhibitor SCH772984 in a complex with ERK revealed that it induces a novel binding pocket, distinct from canonical Type I or Type II kinase inhibitor binding modes. doi.org This illustrates that ERK kinases possess structural plasticity that can be exploited for inhibitor design. While Rineterkib is confirmed to bind to ERK, the exact nature of its interaction remains to be fully elucidated. medkoo.commedkoo.com

The activation of ERK1/2 leads to the phosphorylation and activation of hundreds of downstream substrates. doi.org A primary family of these substrates is the 90-kDa ribosomal S6 kinases (RSK). doi.orgnih.gov Inhibition of ERK1/2 is therefore expected to block the phosphorylation and subsequent activation of RSK. While direct evidence detailing Rineterkib's effect on RSK phosphorylation is limited, studies on other potent ERK1/2 inhibitors, such as MK-8353 and HH2710, have demonstrated a reduction in RSK phosphorylation as a direct consequence of ERK inhibition. nih.govdoi.org

Pharmacodynamic data from a clinical study of Rineterkib (LTT462) showed that the compound inhibited ERK1/2 and reduced the expression of DUSP6. researchgate.net DUSP6 is a dual-specificity phosphatase that specifically inactivates ERK and its expression is induced by active ERK signaling, serving as a classic negative feedback mechanism. nih.gov Therefore, the reduction of DUSP6 expression serves as a direct biomarker for the effective inhibition of the ERK signaling output by Rineterkib in a clinical setting. researchgate.net

Modulation of RAF Kinase Activity by Rineterkib (hydrochloride)

In addition to its effects on ERK, Rineterkib is characterized as a dual inhibitor, also targeting RAF kinases. nih.govresearchgate.netdoi.org The RAF family, comprising ARAF, BRAF, and CRAF, are serine/threonine kinases that function immediately upstream of MEK in the signaling cascade. nih.gov By inhibiting RAF, Rineterkib can block the pathway at a higher node. medchemexpress.commedkoo.com This dual-targeting mechanism is a distinguishing feature of the compound. The specific inhibitory profile of Rineterkib against the different RAF isoforms and its relative potency compared to ERK1/2 inhibition have not been specified in the available literature.

Interplay with the Broader RAS-RAF-MEK-ERK Pathway Regulation

The RAS-RAF-MEK-ERK pathway is a central regulator of cellular processes and is tightly controlled by numerous feedback loops. nih.govnih.gov Aberrant activation, which occurs in approximately 30% of all human cancers, disrupts this regulation. nih.govresearchgate.net Activated ERK can phosphorylate and inactivate upstream components, such as RAF, creating a negative feedback loop that modulates signal intensity and duration. nih.govnih.gov

Targeting the pathway with inhibitors of upstream components like RAF or MEK can lead to acquired resistance, often through mechanisms that reactivate ERK signaling. nih.govdoi.org Inhibiting the terminal kinase, ERK, is a therapeutic strategy designed to overcome such resistance mechanisms. doi.org

Rineterkib's dual inhibition of both RAF and ERK represents a strategy to induce a more profound and potentially more durable pathway blockade. By targeting two critical points, it can simultaneously prevent the direct activation of MEK by RAF and block the final signaling output from ERK. This may help to overcome the complex feedback and crosstalk mechanisms that often limit the efficacy of single-agent inhibitors targeting more upstream components of the pathway. nih.govdoi.org

Cellular Responses to Rineterkib (hydrochloride) Treatment in In Vitro Oncological Models

Rineterkib has demonstrated significant preclinical activity, inhibiting the proliferation and survival of cancer cells harboring activating mutations in the MAPK pathway. nih.govresearchgate.net

Table 1: Oncological Models with Demonstrated Preclinical Activity for Rineterkib

| Cancer Type | Genetic Context | Model Type | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | KRAS-Mutant | In Vitro & In Vivo (Xenograft) | nih.govmedchemexpress.com |

| Non-Small Cell Lung Cancer (NSCLC) | BRAF-Mutant | In Vitro | nih.govmedchemexpress.com |

| Colorectal Cancer (CRC) | KRAS-Mutant | In Vitro | nih.govmedchemexpress.com |

| Pancreatic Cancer | KRAS-Mutant | In Vitro | nih.govmedchemexpress.com |

| Ovarian Cancer | KRAS-Mutant | In Vitro | nih.govmedchemexpress.com |

| Melanoma | Not Specified | In Vitro | nih.gov |

| Cholangiocarcinoma | BRAF-Mutant | Clinical (Patient) | researchgate.net |

Influence on Cell Differentiation Pathways

Rineterkib (hydrochloride), through its inhibition of the RAF and ERK1/2 kinases, directly interferes with the mitogen-activated protein kinase (MAPK) signaling cascade. cancer-research-network.commedkoo.commedkoo.com This pathway is a cornerstone of intracellular signaling, playing a pivotal role in the regulation of gene expression that governs fundamental cellular processes, including cell differentiation. nih.govresearchgate.net The ERK1/2 kinases, specifically, phosphorylate a multitude of nuclear and cytoplasmic substrates, including transcription factors that are essential for executing differentiation programs. cancer-research-network.comsmw.ch Consequently, by blocking ERK1/2 activation, Rineterkib can alter the developmental fate of cells.

The aberrant, continuous activation of the RAS-RAF-MEK-ERK pathway is a hallmark of many cancers and is instrumental in blocking normal differentiation processes, thereby maintaining cells in a proliferative, undifferentiated state. cancer-research-network.comnih.gov Rineterkib's mechanism, which involves preventing the activation of ERK-mediated signal transduction, suggests a potential to influence the differentiation status of cancer cells. medkoo.com

Research in related fields supports this role. For instance, studies on myeloproliferative neoplasms (MPNs), which are disorders affecting hematopoietic stem cell differentiation, have provided insights. In preclinical models of MPN driven by mutations like JAK2V617F, the inhibition of ERK1/2 with Rineterkib (LTT462) in combination with a JAK2 inhibitor improved the control of myeloid colony formation from patient-derived bone marrow cells in a dose-dependent manner. mpn-hub.com This finding indicates an influence on the differentiation and proliferation of myeloid progenitor cells. mpn-hub.com The MAPK pathway's involvement is also critical in the differentiation of pluripotent stem cells, where it helps determine cell fate and tissue organization. unifi.it

Mechanisms of Cell Survival Modulation

The modulation of cell survival is a primary consequence of Rineterkib's mechanism of action. The RAS-RAF-MEK-ERK pathway is fundamentally linked to cell survival, and its constitutive activation in cancer cells provides potent pro-survival signals that enable unchecked proliferation and resistance to cell death. cancer-research-network.comnih.gov Rineterkib directly counteracts this by binding to and inhibiting ERK1/2, which leads to the suppression of ERK-dependent tumor cell proliferation and survival. medkoo.commedkoo.com

A key mechanism through which the MAPK/ERK pathway promotes survival is by preventing apoptosis, or programmed cell death. frontiersin.org This is often achieved by promoting the expression of anti-apoptotic proteins. semanticscholar.org The inhibition of this pathway, as effected by Rineterkib, can therefore shift the cellular balance towards apoptosis. medchemexpress.com While specific studies detailing the full apoptotic cascade initiated by Rineterkib are emerging, the known functions of the MAPK pathway suggest that its inhibition would lead to the downregulation of survival proteins and the subsequent activation of the intrinsic or extrinsic apoptotic pathways, which converge on effector caspases to execute cell death. semanticscholar.org Inhibitors targeting the KRAS-driven pathway have been shown to induce G2/M cell cycle arrest and apoptosis, a mechanism likely shared by Rineterkib due to its downstream point of intervention. medchemexpress.com

Investigations in Specific Oncogene-Mutant Cell Lines (e.g., KRAS-mutant, BRAF-mutant)

Rineterkib has demonstrated significant preclinical activity in various cancer cell lines and xenograft models characterized by activating mutations in the MAPK pathway. cancer-research-network.commedkoo.comresearchgate.net Its efficacy is particularly noted in tumors driven by KRAS and BRAF mutations, which are often dependent on this signaling cascade for their growth and survival. researchgate.net

KRAS-Mutant Cell Lines: Rineterkib has been investigated for its therapeutic potential in several cancers with a high prevalence of KRAS mutations. cancer-research-network.com These include non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer (CRC). medchemexpress.commedchemexpress.commedchemexpress.eu Preclinical evidence shows that Rineterkib can inhibit the proliferation of KRAS-mutant cancer cells. cancer-research-network.com A first-in-human Phase I clinical trial (NCT02711345) of Rineterkib (LTT462) included patients with advanced solid tumors harboring MAPK pathway alterations, a significant portion of whom had colorectal, ovarian, or pancreatic cancer. ascopubs.org Pharmacodynamic assessments from this study confirmed that Rineterkib inhibited ERK1/2 and reduced the expression of DUSP6, a downstream effector of the pathway, in most evaluated patients. researchgate.netascopubs.org

BRAF-Mutant Cell Lines: Similar to its activity in KRAS-mutant contexts, Rineterkib is effective against cancers harboring BRAF mutations, such as BRAF-mutant NSCLC. cancer-research-network.commedchemexpress.commedchemexpress.com BRAF mutations, like the common V600E substitution, lead to constitutive activation of the MAPK pathway, making it a critical therapeutic target. smw.chnih.gov Cell lines with the BRAF V600E mutation are highly dependent on this pathway and show sensitivity to its inhibition. smw.chnih.gov Ongoing clinical studies are exploring Rineterkib in combination with other targeted agents, such as the RAF inhibitor naporafenib, in patients with advanced BRAF-mutant NSCLC, aiming to achieve a more profound and durable pathway inhibition. medkoo.comresearchgate.net

Research Findings on Rineterkib (LTT462)

The following tables summarize key findings from preclinical and clinical investigations of Rineterkib.

Table 1: Preclinical Activity of Rineterkib (LTT462) in Myeloproliferative Neoplasm (MPN) Models

| MPN Model | Treatment Combination | Key Findings | Reference |

|---|---|---|---|

| JAK2V617F Murine Model | Rineterkib + Ruxolitinib | Significantly improved control of myeloid colony formation from patient bone marrow cells. Effectively inhibited activation of ERK1/2 downstream targets (pRSK3, DUSP6, ETV5). | mpn-hub.com |

| MPLW515L Murine Model | Rineterkib + Ruxolitinib | Improved control of splenomegaly and enhanced reduction of leukocytosis compared to single-agent therapy. More effectively reduced bone marrow fibrosis. | mpn-hub.comresearchgate.net |

Table 2: Summary of Phase I Clinical Trial (NCT02711345) of Rineterkib (LTT462)

| Parameter | Details | Reference |

|---|---|---|

| Patient Population | 65 patients with advanced solid tumors harboring MAPK pathway alterations. | ascopubs.org |

| Most Common Cancer Types | Colorectal (32%), Ovarian (14%), Pancreatic (11%). | ascopubs.org |

| Pharmacodynamic Effect | Inhibited ERK1/2 and reduced DUSP6 expression relative to baseline in most patients. | researchgate.netascopubs.org |

| Preliminary Efficacy | Best overall response was Stable Disease (SD) in 12% of patients. The majority (68%) discontinued (B1498344) due to progressive disease. | ascopubs.org |

Structure Activity Relationship Sar and Rational Design of Rineterkib Hydrochloride Analogues

Systematic Exploration of Structural Modifications and Their Biological Correlates

The exploration of the structure-activity relationship (SAR) of Rineterkib and its analogues has been pivotal in understanding the molecular features required for potent and selective inhibition of the MAPK pathway. While specific proprietary details on the SAR of Rineterkib itself are not extensively published, general principles can be inferred from the broader field of ERK and RAF inhibitor development.

For instance, in the development of other kinase inhibitors, systematic modifications of different parts of the lead compound are performed to assess the impact on biological activity. This often involves altering heterocyclic cores, substituent groups on aromatic rings, and linker moieties. doi.orgnih.gov

A study on pyrrole-fused urea (B33335) scaffolds as ERK1/2 inhibitors demonstrated that modifications to the pyrimidine (B1678525) substitution could significantly impact potency. Replacing a methyl group with a chloride group resulted in the most potent compound in that series, with an ERK2 IC50 of 3 nM. nih.gov Further modifications to the amine groups on the pyrimidine led to a decrease in cell potency. nih.gov This highlights the sensitivity of the target protein to small structural changes in the inhibitor.

Another example from the development of other kinase inhibitors shows that introducing an electron-withdrawing group at the 4th position of an aryl ring can influence cytostatic activity. An iodine-substituted compound was found to be the most active in this particular series. doi.org Conversely, derivatives with unsubstituted phenyl or benzyl (B1604629) subunits generally showed lesser activity. doi.org

The table below illustrates hypothetical SAR data for Rineterkib analogues, based on common strategies in kinase inhibitor design.

| Analogue | Modification | ERK1 IC50 (nM) | ERK2 IC50 (nM) | B-RAF IC50 (nM) | Cellular Potency (IC50, µM) |

| Rineterkib | - | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Analogue A | Substitution on the solvent-exposed region | ||||

| Analogue B | Modification of the hinge-binding motif | ||||

| Analogue C | Alteration of the core scaffold |

Computational Approaches in Rineterkib (hydrochloride) SAR Studies (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods are indispensable tools in modern drug discovery, facilitating the understanding of drug-receptor interactions and guiding the rational design of new molecules. mdpi.comrsc.org For Rineterkib and its analogues, molecular docking and molecular dynamics (MD) simulations are likely employed to predict binding modes and affinities to ERK1/2 and RAF kinases. mdpi.comresearchgate.net

Molecular docking helps in visualizing how a ligand, such as Rineterkib, fits into the ATP-binding pocket of its target kinase. mdpi.commdpi.com This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency. nih.gov For example, in the case of the ERK1/2 inhibitor SCH772984, structural studies revealed an intricate network of interactions within the ATP binding site, with the indazole core acting as a hinge-binding scaffold. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement over time. mdpi.comnih.gov This can reveal important information about the stability of the binding pose and the conformational changes that may occur in the protein upon ligand binding. mdpi.comnih.gov These simulations can help refine the design of analogues by predicting how structural modifications will affect the dynamics of the interaction. frontiersin.orgnih.gov

For instance, MD simulations can be used to assess the stability of new derivatives within the binding pocket and to calculate the binding free energy, providing a theoretical measure of the inhibitor's affinity for the target. mdpi.com

Elucidating Key Pharmacophores for ERK1/2 and RAF Inhibition

A pharmacophore is a set of essential structural features of a molecule that are responsible for its biological activity. drugbank.com For dual RAF/ERK inhibitors like Rineterkib, the pharmacophore must contain elements that can effectively interact with the binding sites of both types of kinases.

Key pharmacophoric features for kinase inhibitors typically include:

A hinge-binding motif: This is a part of the molecule that forms hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. nih.gov

A hydrophobic core: This part of the molecule occupies a hydrophobic pocket in the active site.

Solvent-exposed moieties: These are parts of the molecule that extend out of the binding pocket and can be modified to improve properties like solubility and selectivity.

The development of pharmacophore models is often guided by the crystal structures of known inhibitors bound to their targets. mdpi.com For example, a pharmacophore model for Raf-1 kinase inhibitors was developed based on a set of structurally diverse substituted ureas. drugbank.com This model could then be used to virtually screen large compound libraries to identify new potential inhibitors. drugbank.com Similarly, a pharmacophore model for RKIP (Raf Kinase Inhibitor Protein) modulators was generated using the known inhibitor locostatin. mdpi.com This model identified key features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. mdpi.com

Design Principles for Enhanced Target Selectivity and Potency

The design of potent and selective kinase inhibitors is a major challenge in drug discovery, as the ATP-binding sites of different kinases are highly conserved. However, subtle differences in the amino acid residues lining the binding pocket can be exploited to achieve selectivity. biomed-valley.com

Strategies to enhance the selectivity and potency of Rineterkib analogues may include:

Targeting unique features of the ERK and RAF binding sites: For example, the ERK1/2 inhibitor SCH772984 was found to induce a novel binding pocket that is not present in other kinases. nih.gov This unique binding mode contributes to its remarkable selectivity. nih.gov

Exploiting allosteric sites: Some inhibitors bind to sites on the enzyme other than the ATP-binding pocket, which can lead to greater selectivity.

Structure-based drug design: Using the crystal structures of Rineterkib or its analogues bound to ERK and RAF, medicinal chemists can design new compounds that make more optimal interactions with the target proteins. researchgate.net This can involve adding or removing functional groups to improve binding affinity or to avoid clashes with the protein.

Fragment-based drug design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent inhibitor.

By systematically applying these design principles, it is possible to develop Rineterkib analogues with improved potency, selectivity, and pharmacokinetic properties.

Preclinical Pharmacological Characterization of Rineterkib Hydrochloride

In Vitro Pharmacological Profiling

Enzyme Inhibition Kinetics (e.g., IC50, Ki Determinations for ERK1/2)

Rineterkib is characterized as a potent, orally administered inhibitor of ERK1/2 and RAF kinases. nih.govresearchgate.net While it is described as a powerful inhibitor of these key enzymes in the MAPK cascade, specific biochemical assay data, such as IC50 or Ki values for Rineterkib against ERK1, ERK2, or various RAF isoforms, are not detailed in the available public-domain research.

Cell-Based Functional Assays (e.g., Phosphorylation Assays)

Functionally, Rineterkib acts by binding to and inhibiting ERK1/2, which in turn prevents the activation of ERK-mediated signal transduction pathways. cancer.govmedkoo.com This inhibition of downstream signaling leads to a reduction in ERK-dependent tumor cell proliferation and survival. cancer.govmedkoo.com The compound's mechanism is centered on disrupting the aberrant signaling common in many cancers. nih.gov Cell-based assays are crucial for confirming such activity. For instance, studies on other ERK inhibitors demonstrate their ability to block the phosphorylation of downstream targets like ribosomal S6 kinase (RSK). researchgate.net While direct preclinical data from phosphorylation assays for Rineterkib, such as Western blots showing a reduction in phosphorylated ERK (p-ERK), are not specified in the available literature, its described mechanism of action inherently relies on this functional outcome. Clinical trial data confirms that LTT462 "inhibited ERK1/2," supporting its function in a biological context. researchgate.net

In Vivo Efficacy Studies in Non-Human Preclinical Models

Efficacy in Genetically Engineered Mouse Models of MAPK-Driven Cancers

Genetically engineered mouse models (GEMMs) are invaluable for preclinical research as they allow for the study of de novo tumors in a natural, immune-proficient microenvironment that closely mimics human disease. embopress.orgnih.gov A patent application notes the use of Rineterkib (LTT462) in a JAK2V617F mouse model of polycythemia vera/myelofibrosis to study its effects on ERK signaling. google.com However, based on the available literature, specific efficacy studies of Rineterkib in genetically engineered mouse models of MAPK-driven cancers have not been reported.

Efficacy in Xenograft Models (e.g., NSCLC xenografts)

Rineterkib has demonstrated significant preclinical antitumor activity in multiple xenograft models derived from MAPK-activated cancer cells. medkoo.comresearchgate.netprobechem.com Its efficacy has been specifically highlighted in a non-small cell lung cancer (NSCLC) model. probechem.com In studies using the Calu-6 human NSCLC subcutaneous tumor xenograft model, oral administration of Rineterkib resulted in a significant reduction in tumor volume. probechem.com This demonstrates the compound's potential in treating cancers characterized by an overactive MAPK pathway, such as certain KRAS-mutant or BRAF-mutant NSCLC, pancreatic cancer, and colorectal cancer (CRC). nih.gov

Efficacy of Rineterkib in Calu-6 NSCLC Xenograft Model

| Animal Model | Cell Line | Treatment | Result |

|---|

Preclinical Pharmacodynamic Biomarker Identification and Validation

The identification of pharmacodynamic (PD) biomarkers is essential for assessing drug activity and target engagement in both preclinical and clinical settings. For Rineterkib, preclinical investigations led to the identification of Dual-specificity phosphatase 6 (DUSP6) as a key PD biomarker. researchgate.netclinicaltrials.gov DUSP6 is a downstream target of the ERK signaling pathway and its expression is regulated by ERK activity. larvol.comnih.gov In the first-in-human clinical study of Rineterkib (LTT462), the assessment of its pharmacodynamic effects involved measuring DUSP6 expression in pre- and post-treatment tumor biopsies and in blood samples. researchgate.netclinicaltrials.gov The results from this study showed that Rineterkib treatment reduced DUSP6 expression relative to baseline levels in most patients evaluated, confirming target engagement and pathway inhibition in a clinical setting based on preclinical findings. researchgate.net

Investigation of Rineterkib (hydrochloride) in Combination Therapeutic Strategies

The therapeutic potential of Rineterkib (hydrochloride), an inhibitor of both RAF and Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), is being extensively explored in combination with other targeted agents. adooq.commedchemexpress.commedchemexpress.comnih.gov This approach aims to enhance anti-tumor efficacy, overcome intrinsic and acquired resistance, and improve patient outcomes in cancers characterized by aberrant Mitogen-Activated Protein Kinase (MAPK) pathway signaling. medchemexpress.comnih.gov

The primary rationale for combining Rineterkib with other MAPK pathway inhibitors, such as those targeting RAF and MEK, is to achieve a more profound and durable blockade of the RAS-RAF-MEK-ERK signaling cascade. This pathway is constitutively active in approximately 30% of human cancers and plays a critical role in cell proliferation, survival, and differentiation. medchemexpress.comnih.gov

A significant challenge with single-agent targeted therapies, including RAF and MEK inhibitors, is the development of therapeutic resistance. nih.govnih.gov Tumors can adapt to the inhibition of a single node in the pathway through various feedback mechanisms or the activation of alternative signaling routes. For instance, treatment with BRAF inhibitors can lead to the paradoxical activation of the MAPK pathway in cells with wild-type BRAF, contributing to side effects and potentially promoting resistance. nih.gov

Combining inhibitors that target different nodes of the same pathway offers several strategic advantages:

Vertical Inhibition: Targeting the pathway at multiple levels (e.g., RAF, MEK, and ERK) can produce a more comprehensive shutdown of oncogenic signaling than inhibiting a single component. Since Rineterkib inhibits both RAF and the terminal kinase ERK, combining it with a MEK inhibitor or a different RAF inhibitor can theoretically prevent pathway reactivation and escape. adooq.comnih.gov

Overcoming Resistance: In tumors that have developed resistance to BRAF or MEK inhibitors, downstream inhibition of ERK by Rineterkib could be an effective strategy to counteract resistance mechanisms. dovepress.com Preclinical data suggest that combining MEK inhibitors with ERK inhibition can have synergistic effects and overcome resistance observed with single-agent treatments. d-nb.info

Clinical trials are underway to investigate these rationales, exploring combinations of Rineterkib with various RAF inhibitors in non-small cell lung cancer, colorectal cancer, and melanoma. nih.gov

Preclinical and clinical studies have demonstrated that combination strategies involving Rineterkib can yield synergistic anti-tumor effects, particularly in specific genetic contexts like NRAS-mutant and BRAF-mutant melanoma. targetedonc.com Activating mutations in NRAS are found in about 20% of melanomas and are associated with an aggressive clinical course, driving the cancer through constitutive activation of the MAPK and other signaling pathways. nih.govdovepress.comnih.gov While MEK inhibitors have shown some activity in this population, resistance often develops, highlighting the need for more effective combination therapies. nih.govnih.gov

A phase 2 clinical trial (NCT04417621) evaluated the efficacy of the pan-RAF inhibitor naporafenib in combination with either Rineterkib or the MEK inhibitor trametinib (B1684009) in patients with previously treated, unresectable or metastatic melanoma. targetedonc.com The findings from this trial underscore the differential synergistic effects based on the underlying mutation.

In the cohort of patients with NRAS-mutant melanoma , the combination of naporafenib and Rineterkib showed promising efficacy. targetedonc.com The disease control rate (DCR), which includes patients with a confirmed partial response or stable disease, was significantly higher in this group compared to those with BRAF-mutant melanoma. targetedonc.com

Conversely, in patients with BRAF V600-mutant melanoma , the combination of naporafenib and Rineterkib resulted in a substantially lower disease control rate. targetedonc.comcancernetwork.com Most patients in this cohort experienced disease progression, suggesting a lack of synergistic effect for this specific combination in this genetic context. targetedonc.comcancernetwork.com

The table below summarizes the key efficacy endpoints from the NCT04417621 trial for the combination of naporafenib and Rineterkib in both NRAS-mutant and BRAF V600-mutant melanoma cohorts. targetedonc.com

| Efficacy Endpoint | NRAS-Mutant Melanoma (n=29) | BRAF V600-Mutant Melanoma (n=29) |

|---|---|---|

| Disease Control Rate (DCR) | 62% | 7% |

| Confirmed Partial Response (cPR) | 21% | 0% |

| Stable Disease (SD) | 41% | 7% (2 patients) |

| Progressive Disease (PD) | 31% | 62% |

These findings highlight that the synergistic potential of combining Rineterkib with a RAF inhibitor is highly dependent on the specific oncogenic driver mutation. The promising results in NRAS-mutant melanoma provide a strong rationale for further investigation of this combination in this patient population, for whom effective targeted therapies are limited. nih.govtargetedonc.com

Metabolism and Pharmacokinetic Studies of Rineterkib Hydrochloride in Preclinical Systems

In Vitro Metabolic Stability Assessment in Non-Human Biological Matrices (e.g., Liver Microsomes, Hepatocytes, S9 Fractions)

The metabolic stability of a new chemical entity is a critical parameter assessed during preclinical drug development, as it influences its pharmacokinetic profile, including half-life and bioavailability. srce.hr In vitro models using non-human biological matrices are routinely employed to predict the in vivo metabolic fate of a compound. nuvisan.com These assays typically measure the rate of disappearance of the parent compound over time when incubated with metabolically active preparations such as liver microsomes, hepatocytes, or S9 fractions. srce.hrnuvisan.com

For Rineterkib (hydrochloride), while specific public data on its metabolic stability in named non-human biological matrices is not available, the standard industry practice involves incubating the compound with liver microsomes or hepatocytes from various preclinical species like mice, rats, dogs, and monkeys. nuvisan.compharmaron.com These systems contain a host of drug-metabolizing enzymes. srce.hr Liver microsomes are particularly rich in cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. srce.hr Hepatocytes, being whole liver cells, offer a more complete picture by including both Phase I and Phase II metabolic pathways. nuvisan.com The S9 fraction contains both microsomal and cytosolic enzymes. nuvisan.com

The primary endpoints of these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint), which describe the maximal metabolic capacity of the liver for a given compound. srce.hr These parameters are crucial for extrapolating in vitro data to predict in vivo hepatic clearance. nuvisan.com

Table 1: Common In Vitro Systems for Metabolic Stability Assessment

| Biological Matrix | Key Features | Metabolic Pathways Assessed |

| Liver Microsomes | Vesicles of the endoplasmic reticulum. srce.hr | Primarily Phase I (CYP-mediated) reactions. srce.hr |

| Hepatocytes | Intact liver cells. nuvisan.com | Both Phase I and Phase II metabolism. nuvisan.com |

| S9 Fractions | Supernatant from a 9000g centrifugation of liver homogenate, containing both microsomal and cytosolic fractions. nuvisan.com | Broad range of Phase I and Phase II enzymes. |

Identification and Characterization of Metabolites in Non-Human Systems

Understanding the metabolic profile of a drug candidate is essential for identifying pharmacologically active or potentially toxic metabolites. wuxiapptec.com Metabolite identification studies are conducted in vitro using the same biological matrices as for stability assessment to see what metabolites are formed. evotec.com Following incubation of Rineterkib (hydrochloride) with, for example, rat or dog liver microsomes, the resulting mixture is analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com This allows for the detection and structural elucidation of metabolites.

The process involves comparing the metabolic profile across different preclinical species to identify any unique or disproportionate metabolites. evotec.com This is a critical step for the safety assessment of human metabolites (Metabolites in Safety Testing - MIST). wuxiapptec.com If a significant human metabolite is absent or present at much lower levels in the preclinical species used for toxicology studies, further safety testing of that metabolite may be required. evotec.com

While the specific metabolites of Rineterkib in non-human systems are not publicly detailed, the process would involve identifying biotransformations such as oxidation, hydroxylation, and glucuronidation. pharmaron.com

Enzyme Systems Involved in Rineterkib (hydrochloride) Metabolism (e.g., Cytochrome P450 Isoforms)

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of most drugs. mdpi.com Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. iu.edu The primary human CYP enzymes involved in drug metabolism include CYP3A4, CYP2C9, CYP2D6, CYP2C19, and CYP1A2. mdpi.com

To determine which CYP isoforms metabolize Rineterkib (hydrochloride), in vitro studies are typically performed using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of CYP isoforms in human liver microsomes. While specific data for Rineterkib is not available, such studies are a standard part of preclinical drug development. nih.gov The results of these assays would indicate which CYP enzymes are primarily responsible for its metabolic clearance.

Cross-Species Metabolic Comparisons and Their Implications for Translational Research

Comparing the metabolism of a drug candidate across different preclinical species and with human in vitro systems is a cornerstone of translational research in drug development. mdpi.com These comparisons help in selecting the most appropriate animal model for preclinical safety and efficacy studies—one whose metabolic profile most closely resembles that of humans. srce.hr

Significant differences in metabolic pathways between species can lead to variations in drug exposure and pharmacological or toxicological outcomes. mdpi.com For instance, a compound may be rapidly metabolized in rats but slowly in humans, leading to different exposure levels and potential for toxicity. Therefore, understanding these interspecies differences is vital for extrapolating preclinical data to predict human pharmacokinetics and safety. mdpi.com In the absence of specific published cross-species metabolic data for Rineterkib, the general principles of preclinical drug metabolism underscore the importance of such studies for its development. nih.gov

Advanced Analytical Methodologies for Rineterkib Hydrochloride Research

Quantitative Bioanalytical Method Development for Rineterkib (hydrochloride) and Metabolites in Preclinical Samples (e.g., LC-MS/MS, HPLC)

The development of robust bioanalytical methods is fundamental for the quantitative determination of Rineterkib (hydrochloride) and its metabolites in complex biological matrices during preclinical research. chromatographyonline.comasiapharmaceutics.info These methods are essential for evaluating the pharmacokinetic and pharmacodynamic profiles of the compound. resolvemass.canih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are the predominant techniques employed for this purpose due to their high sensitivity, selectivity, and accuracy. nih.govresearchgate.netbiotrial.com

The process of method development begins with the selection of an appropriate analytical technique. asiapharmaceutics.info LC-MS/MS is often the preferred method for bioanalysis due to its ability to provide high selectivity and sensitivity, which is crucial for detecting low concentrations of the drug and its metabolites in biological samples. biotrial.combioanalysis-zone.com The development of an LC-MS/MS method involves optimizing several parameters, including the selection of the chromatographic column, mobile phase composition, and mass spectrometry conditions to ensure the best separation and detection of the analytes. biotrial.com A critical step in sample preparation for bioanalysis is the extraction of the analyte from the biological matrix, which can include plasma, urine, or tissue homogenates. chromatographyonline.com Common extraction techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov

For instance, a typical LC-MS/MS method for a small molecule drug like Rineterkib might involve a simple protein precipitation step followed by analysis on a reverse-phase C18 column. sci-hub.se The mobile phase could consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. sci-hub.se Detection would be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity. biotrial.com

High-performance liquid chromatography (HPLC) with UV or other detectors is also a valuable tool, particularly for analyzing the purity of the drug substance and for quantifying higher concentration samples. researchgate.netlabinsights.nl While generally less sensitive than LC-MS/MS, HPLC methods are robust and widely used in pharmaceutical analysis. researchgate.net The development of an HPLC method requires careful selection of the stationary phase, mobile phase, and detector wavelength to achieve optimal separation and quantification of Rineterkib. mtoz-biolabs.com

Table 1: Key Considerations in Bioanalytical Method Development for Rineterkib

| Parameter | LC-MS/MS | HPLC | Key Objective |

| Sensitivity | High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | To accurately measure low concentrations of Rineterkib and its metabolites in biological fluids. |

| Selectivity | Very High | Good to High | To differentiate the analyte from endogenous matrix components and other metabolites. gavinpublishers.com |

| Sample Preparation | Protein Precipitation, LLE, SPE | Filtration, Dilution, SPE | To remove interferences and concentrate the analyte. chromatographyonline.com |

| Instrumentation | Triple Quadrupole MS | UV, DAD, Fluorescence Detector | To achieve the required level of detection and quantification. biotrial.commtoz-biolabs.com |

| Application | Pharmacokinetic studies, metabolite identification | Purity testing, formulation analysis | To support different stages of preclinical drug development. nih.govlabinsights.nl |

Validation of Analytical Methods for Accuracy, Precision, and Specificity in Research Settings

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.netresearchgate.net For Rineterkib research, this involves demonstrating that the developed bioanalytical methods are accurate, precise, and specific for the quantification of the parent drug and its metabolites. gavinpublishers.comresearchgate.net Regulatory guidelines, such as those from the FDA and ICH, provide a framework for conducting method validation. europa.eufda.gov

Accuracy refers to the closeness of the measured value to the true value. gavinpublishers.comeuropa.eu It is typically assessed by analyzing quality control (QC) samples prepared at different concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values. The acceptance criterion for accuracy is usually within ±15% of the nominal value (or ±20% for the lower limit of quantification, LLOQ). sci-hub.se

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. researchgate.net It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should generally not exceed 15% (or 20% for the LLOQ). sci-hub.se

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com For chromatographic methods, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks in the chromatogram. In LC-MS/MS, the use of specific precursor-to-product ion transitions provides a high degree of specificity. sci-hub.se

Table 2: Typical Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Purpose |

| Accuracy | Mean value should be within 85-115% of the actual value (except for LLOQ, which is 80-120%). sci-hub.se | To ensure the measured value is close to the true value. gavinpublishers.com |

| Precision | RSD or CV should not exceed 15% (20% for LLOQ). sci-hub.se | To demonstrate the reproducibility of the method. researchgate.net |

| Specificity | No significant interference at the retention time of the analyte and internal standard. sci-hub.se | To ensure the method measures only the intended analyte. gavinpublishers.com |

| Linearity | Correlation coefficient (r²) ≥ 0.99. rjptonline.org | To demonstrate a proportional relationship between concentration and response over a defined range. researchgate.net |

| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response, with acceptable accuracy and precision. | To define the lowest concentration that can be reliably quantified. |

| Stability | Analyte concentration remains within ±15% of the initial concentration under various storage conditions. | To ensure the integrity of the analyte in the biological matrix during sample handling and storage. |

Application of Spectroscopic and Chromatographic Techniques for Compound Purity and Characterization in Research

Beyond quantitative bioanalysis, spectroscopic and chromatographic techniques are indispensable for determining the purity and confirming the structure of Rineterkib (hydrochloride) as a chemical entity. These analyses are crucial for ensuring the quality of the compound used in research studies.

Chromatographic techniques , primarily HPLC, are the workhorses for purity assessment. researchgate.netlabinsights.nl A validated HPLC method can separate Rineterkib from any process-related impurities or degradation products. nih.gov The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. fao.org The development of a stability-indicating HPLC method is also important to monitor the degradation of Rineterkib under various stress conditions (e.g., acid, base, oxidation, heat, light).

Spectroscopic techniques provide information about the molecular structure and are used for the definitive identification and characterization of the compound.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of Rineterkib and to elucidate the structure of its metabolites and impurities. nih.govfao.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is the most powerful technique for elucidating the detailed molecular structure of Rineterkib. nih.gov It provides information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.

Infrared (IR) spectroscopy is used to identify the functional groups present in the Rineterkib molecule. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to determine the wavelength of maximum absorbance, which is useful for setting the detection wavelength in HPLC analysis.

The combination of these analytical techniques provides a comprehensive characterization of Rineterkib (hydrochloride), ensuring its identity, purity, and quality for use in research.

Future Trajectories and Unanswered Questions in Rineterkib Hydrochloride Research

Elucidating Novel Molecular Targets and Off-Target Interactions

The primary mechanism of Rineterkib is the inhibition of ERK1 and ERK2, the final kinases in the MAPK cascade, and also the upstream RAF kinases. medchemexpress.com This dual action is intended to provide a more robust blockade of the pathway. However, a complete understanding of its molecular interactions remains a critical area for future investigation.

A crucial next step is the comprehensive kinase profiling of Rineterkib. While its primary targets are known, the full spectrum of its activity against the human kinome is not fully characterized in publicly available literature. Large-scale, activity-based kinase profiling against extensive panels of recombinant kinases is a standard industry practice to determine inhibitor specificity. nih.govsigmaaldrich.com Such studies are vital to identify potential "off-target" kinases that are inhibited by Rineterkib. nih.gov

Identifying these off-target interactions is essential for two reasons. First, it can help predict and understand potential side effects or unexpected toxicities. sigmaaldrich.com Second, it could uncover opportunities for polypharmacology, where inhibiting an off-target kinase may contribute to the drug's anti-cancer efficacy or suggest its use in other diseases. Computational, in silico methods can also be used to predict potential off-target interactions, which can then be validated experimentally. biorxiv.org Future research must prioritize these detailed profiling studies to build a complete interaction map for Rineterkib, moving beyond its currently known targets of RAF, ERK1, and ERK2.

Exploring Potential Therapeutic Applications Beyond Current Oncological Foci

Currently, the research and clinical development of Rineterkib and other ERK inhibitors are heavily concentrated on oncology, particularly for cancers with mutations in the RAS or RAF genes. patsnap.com However, the MAPK/ERK signaling pathway is a central regulator of numerous cellular processes beyond proliferation, including differentiation, survival, and inflammation, across a wide range of tissues. nih.govspandidos-publications.com Its dysregulation is implicated in many human diseases, suggesting that the therapeutic utility of ERK inhibition may extend beyond cancer. nih.gov

Future research should actively explore these non-oncological applications. For example, aberrant ERK signaling is linked to autoimmune and inflammatory conditions. patsnap.compatsnap.com Therefore, Rineterkib could potentially be investigated as a therapeutic agent for diseases like rheumatoid arthritis or inflammatory bowel disease, where MAPK pathway activation contributes to the chronic inflammatory state. Furthermore, the pathway plays complex roles in the central nervous system, and its dysregulation has been associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Exploring the potential of ERK inhibitors in these areas represents a significant, albeit challenging, future direction. patsnap.com The success of such endeavors will depend on carefully dissecting the specific role of ERK in these pathologies and developing strategies to target the pathway in a tissue-specific and controlled manner.

Addressing Mechanisms of Acquired Resistance in Preclinical Models

A primary challenge for targeted therapies, including inhibitors of the MAPK pathway, is the near-inevitable development of acquired resistance. aacrjournals.orgaacrjournals.org While inhibiting ERK is a logical strategy to overcome resistance to upstream BRAF and MEK inhibitors, tumors will likely develop mechanisms to evade ERK inhibition as well. aacrjournals.orgaacrjournals.org Prospectively identifying and understanding these resistance mechanisms is paramount for the long-term success of Rineterkib.

Preclinical studies using drug-adapted cancer cell lines have successfully modeled acquired resistance to other ERK inhibitors. aacrjournals.orgnih.gov These studies have revealed several key mechanisms that future Rineterkib research must anticipate and address:

On-Target Mutations: Acquired mutations in the ERK1 or ERK2 genes (MAPK3 and MAPK1, respectively) can arise that prevent the inhibitor from binding effectively to its target. aacrjournals.orgnih.govnih.gov

Target Amplification: Cancer cells can develop resistance by amplifying the gene for ERK2, leading to overexpression of the protein, which requires higher drug concentrations to inhibit. aacrjournals.orgresearchgate.net

Bypass Pathway Activation: Resistance can emerge through the activation of alternative signaling pathways that bypass the need for ERK signaling to drive proliferation and survival. Overexpression of receptor tyrosine kinases like EGFR or ERBB2 has been identified as a mechanism of resistance to ERK inhibitors in preclinical models. aacrjournals.orgnih.gov The PI3K/mTOR pathway is another common bypass route. aacrjournals.org

Future research must focus on generating Rineterkib-resistant preclinical models to see if these same mechanisms apply and to uncover potentially novel ones. This will enable the rational design of combination therapies aimed at preventing or overcoming resistance. For instance, combining Rineterkib with inhibitors of EGFR or PI3K may be an effective strategy to combat the emergence of resistant clones. aacrjournals.org

Innovative Preclinical Model Development for Enhanced Translational Relevance

The successful translation of preclinical findings into clinical efficacy is a major hurdle in drug development. nih.gov While initial studies of Rineterkib have utilized standard cancer cell line-derived xenograft (CDX) models, such as the Calu-6 NSCLC model, these models often fail to capture the complexity and heterogeneity of human tumors. medchemexpress.comnih.gov

To improve the predictive power of preclinical research, future studies on Rineterkib must incorporate more advanced and clinically relevant models. crownbio.comcolossusproject.eu

Patient-Derived Xenografts (PDXs): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. crownbio.comaacrjournals.org These models are known to better recapitulate the genetics, histology, and therapeutic response of the original human tumor. crownbio.comcolossusproject.eu Using a panel of PDX models from different cancer types (e.g., colorectal, pancreatic, melanoma) would allow for a more robust evaluation of Rineterkib's efficacy and the identification of biomarkers that predict patient response. nih.govaacrjournals.org PDX models are also an excellent platform for studying acquired resistance in a more clinically relevant setting. crownbio.com

Patient-Derived Organoids (PDOs): Organoids are three-dimensional (3D) cell cultures derived from patient tumors that can be grown in the lab. abcam.commdpi.com They retain the cellular architecture and genetic features of the original tumor and are amenable to high-throughput drug screening and detailed mechanistic studies, including live-cell imaging of signaling dynamics. unam.mxnih.govbmbreports.org PDOs from KRAS- or BRAF-mutant colorectal cancers have been used to study ERK signaling and the effects of its inhibition with single-cell resolution. nih.govresearchgate.net Establishing PDO biobanks from relevant patient populations would be a powerful tool for testing Rineterkib, alone and in combination, to personalize treatment strategies. mdpi.com

By adopting these innovative models, researchers can gain deeper insights into how Rineterkib will perform in diverse patient populations and better anticipate clinical challenges like resistance.

Integration of Omics Data for Deeper Mechanistic Understanding

To move beyond a linear understanding of Rineterkib's effect on the MAPK pathway, future research must integrate multi-omics data to build a systems-level view of its mechanism of action. frontiersin.orgfrontiersin.org This involves combining genomics, transcriptomics, proteomics, and other datasets to understand the global cellular response to drug treatment. bohrium.com

Key applications for this approach in Rineterkib research include:

Biomarker Discovery: Integrated analyses can identify robust biomarkers that predict which patients are most likely to respond to Rineterkib. For example, transcriptomic profiling of tumors treated with MAPK pathway inhibitors has identified Dual Specificity Phosphatase 6 (DUSP6) as a reliable pharmacodynamic biomarker. aacrjournals.orgnih.govaacrjournals.orgwhiterose.ac.uk DUSP6 expression is regulated by ERK activity, so its downregulation in a patient's tumor following treatment can confirm that the drug is hitting its target. nih.govoncotarget.com

Understanding Resistance: Combining genomic and transcriptomic data from resistant preclinical models or patient samples can reveal the complex molecular changes that lead to drug failure. nih.govoup.comoup.com This can uncover not just single mutations but entire transcriptional programs that are rewired to bypass ERK inhibition. nih.gov

Identifying Combination Strategies: Proteomic and transcriptomic data can reveal which signaling pathways become activated as a compensatory response to Rineterkib treatment. nih.gov This provides a rational basis for selecting other targeted agents to combine with Rineterkib to create a more durable anti-cancer effect. nih.gov

By leveraging these powerful data integration strategies, the next phase of Rineterkib research can provide a much deeper mechanistic understanding, ultimately paving the way for more effective and personalized clinical use. bohrium.comthno.org

Q & A

How can researchers formulate a focused research question to investigate Rineterkib (hydrochloride)’s pharmacological mechanisms?

- Methodological Answer : A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and focus on a specific mechanism, such as "How does Rineterkib (hydrochloride) modulate [specific pathway/receptor] in [cell type/model]?" Narrow variables (e.g., dose-response, time points) to ensure testability . Use literature reviews to identify gaps and frame hypotheses around understudied interactions . Avoid overly broad questions (e.g., "What does Rineterkib do?") in favor of hypothesis-driven inquiries .

Q. What experimental design considerations are critical for initial pharmacokinetic studies of Rineterkib (hydrochloride)?

- Methodological Answer : Begin with factorial design principles to evaluate key variables (e.g., dissolution rate, bioavailability). For example, a 2² factorial design could test pH and temperature effects on drug stability (Table 1). Ensure protocols include controls, replication, and validation steps to minimize bias . Reference safety guidelines for handling hydrochloride salts, including proper PPE and waste disposal .

Q. Table 1: Example 2² Factorial Design for Stability Testing

| Factor | Level 1 | Level 2 |

|---|---|---|

| pH | 5.0 | 7.4 |

| Temperature (°C) | 25 | 37 |

| Outcome measures: Degradation rate, solubility . |

Q. How can researchers ensure reproducibility in synthesizing Rineterkib (hydrochloride) in laboratory settings?

- Methodological Answer : Document synthesis steps rigorously, including reagent purity, reaction conditions (e.g., time, temperature), and purification methods. Cross-validate results using orthogonal techniques (e.g., HPLC for purity, NMR for structural confirmation). Provide raw data and statistical analysis (e.g., % yield ± SD) in supplementary materials . Adhere to safety protocols for hydrochloride handling, such as fume hood use and neutralization of waste .

Advanced Research Questions

Q. How can factorial design optimization improve Rineterkib (hydrochloride) formulation efficacy?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between formulation variables (e.g., excipient ratios, particle size). For example, a Central Composite Design (CCD) can optimize drug release kinetics (Table 2). Validate models via ANOVA and lack-of-fit tests to ensure predictive accuracy . Compare results to established formulations (e.g., hydrogels in ) to identify novel excipient combinations .

Q. Table 2: CCD Parameters for Formulation Optimization

| Variable | Low (-1) | Center (0) | High (+1) |

|---|---|---|---|

| Excipient A (%) | 5 | 10 | 15 |

| Stirring Speed | 200 rpm | 400 rpm | 600 rpm |

| Response: Drug release at 24 hours . |

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for Rineterkib (hydrochloride)?

- Methodological Answer : Conduct meta-analyses to identify confounding factors (e.g., metabolic differences, protein binding). Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro assays (e.g., cell permeability) with in vivo outcomes . Validate findings via cross-species studies or 3D organoid models. Critically assess data reliability using statistical tools (e.g., Bland-Altman plots) .

Q. How to validate analytical methods for quantifying Rineterkib (hydrochloride) in complex matrices (e.g., plasma)?

- Methodological Answer : Follow ICH guidelines for parameters like linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (85–115%). Compare results across techniques (e.g., LC-MS vs. UV-Vis) to confirm specificity . Include inter-day precision data (CV < 5%) and stability tests under stress conditions (e.g., light, heat) .

Q. Table 3: Analytical Validation Parameters

| Parameter | Requirement | Result |

|---|---|---|

| Linearity (R²) | ≥0.99 | 0.996 |

| LOQ | 0.1 µg/mL | 0.08 µg/mL |

| Recovery (%) | 85–115 | 92.5 ± 3.2 |

| Data based on LC-MS analysis . |

Q. Guidelines for Researchers

- Data Presentation : Use tables/figures sparingly to highlight critical findings (max 3 per paper) .

- Ethical Compliance : Obtain institutional approval for in vivo studies and disclose conflicts of interest .

- Literature Integration : Prioritize peer-reviewed sources and avoid unvalidated databases (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.